molecular formula C9H16F3NO B2631391 3-Amino-2-cyclohexyl-1,1,1-trifluoropropan-2-ol CAS No. 1555897-93-2

3-Amino-2-cyclohexyl-1,1,1-trifluoropropan-2-ol

Cat. No. B2631391
CAS RN: 1555897-93-2
M. Wt: 211.228
InChI Key: QULBKGBGXFWVET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-2-cyclohexyl-1,1,1-trifluoropropan-2-ol is a fluorinated amine-based compound. It has a molecular weight of 211.23 . The compound is in powder form and is stored at a temperature of 4 degrees Celsius .


Molecular Structure Analysis

The InChI code for 3-Amino-2-cyclohexyl-1,1,1-trifluoropropan-2-ol is 1S/C9H16F3NO/c10-9(11,12)8(14,6-13)7-4-2-1-3-5-7/h7,14H,1-6,13H2 . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

3-Amino-2-cyclohexyl-1,1,1-trifluoropropan-2-ol is a powder . It is stored at a temperature of 4 degrees Celsius . Unfortunately, the boiling point and other physical and chemical properties are not available in the search results.

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H315, H318, and H335 . These statements indicate that the compound can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335). The precautionary statements associated with the compound include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle the compound safely.

properties

IUPAC Name

3-amino-2-cyclohexyl-1,1,1-trifluoropropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F3NO/c10-9(11,12)8(14,6-13)7-4-2-1-3-5-7/h7,14H,1-6,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QULBKGBGXFWVET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CN)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.